molecular formula C21H24N2O3S B2489588 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide CAS No. 954612-89-6

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide

Cat. No.: B2489588
CAS No.: 954612-89-6
M. Wt: 384.49
InChI Key: ARGUXDZLFUULQG-UHFFFAOYSA-N
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Description

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

Compounds structurally related to N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide have been developed as potent histone deacetylase (HDAC) inhibitors. For instance, 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines exhibit marked anti-HDAC and antiproliferative activity, potentially serving as lead compounds for prostate cancer inhibitors. This demonstrates the utility of such compounds in the development of new cancer therapies (Liu et al., 2015).

Synthesis of Complex Organic Molecules

Research also focuses on the synthesis of complex organic molecules using these compounds. For instance, the Pummerer-type cyclization has been applied to synthesize 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine, highlighting the role of these compounds in advancing synthetic organic chemistry methodologies (Saitoh et al., 2001).

Organocatalytic Enantioselective Syntheses

Additionally, the organocatalytic enantioselective Pictet-Spengler reactions for synthesizing 1-substituted 1,2,3,4-tetrahydroisoquinolines have been explored. This application is significant for creating enantiomerically pure compounds with potential pharmacological activities, demonstrating the versatility of these compounds in facilitating asymmetric syntheses (Mons et al., 2014).

Phosphodiesterase 4 Inhibition

Moreover, structurally related compounds have been evaluated for their phosphodiesterase 4 (PDE4) inhibitory activity, which is relevant in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This underscores the potential therapeutic applications of these compounds beyond cancer therapy (Villetti et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not known without specific studies. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future research directions could involve studying the compound’s potential biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21(17-6-4-5-7-17)22-19-11-10-16-12-13-23(15-18(16)14-19)27(25,26)20-8-2-1-3-9-20/h1-3,8-11,14,17H,4-7,12-13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGUXDZLFUULQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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